molecular formula C10H13NO2 B2961424 Methyl 1-cyanospiro[2.4]heptane-1-carboxylate CAS No. 724773-41-5

Methyl 1-cyanospiro[2.4]heptane-1-carboxylate

Cat. No.: B2961424
CAS No.: 724773-41-5
M. Wt: 179.219
InChI Key: LFMQGUQBDIIIAD-UHFFFAOYSA-N
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Description

Methyl 1-cyanospiro[2.4]heptane-1-carboxylate is a spirocyclic compound featuring a unique bicyclic framework with a cyano (-CN) and ester (-COOCH₃) group at the spiro-junction. Its synthesis typically involves multi-step reactions, including cyclopropanation and functionalization. For instance, analogous compounds in were synthesized via decarboxylative coupling or nucleophilic substitutions, yielding spiro[2.4]heptane derivatives with high diastereoselectivity (up to >99:1 dr) and moderate to high yields (50–99%) . Characterization relies on NMR, IR, and HRMS, as demonstrated for compound 3ma (70% yield, dr >20:1) and 3na (79% yield, m.p. 180.0–185.4°C) .

Properties

IUPAC Name

methyl 2-cyanospiro[2.4]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-8(12)10(7-11)6-9(10)4-2-3-5-9/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMQGUQBDIIIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC12CCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-cyanospiro[2.4]heptane-1-carboxylate typically involves the reaction of a suitable precursor with a cyano group and a carboxylate ester group under specific conditions. One common method involves the reaction of a spirocyclic ketone with a cyanide source and a methyl ester in the presence of a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) or potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyanospiro[2.4]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-cyanospiro[2.4]heptane-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 1-cyanospiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and carboxylate ester group can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. These interactions can modulate enzymatic activity, receptor binding, or other cellular processes .

Comparison with Similar Compounds

Structural Analogues with Spiro[2.4]heptane Cores

Ethyl-5-benzyl-6,7-dioxo-2-phenyl-5-azaspiro[2.4]heptane-1-carboxylate (3p)
  • Structure : Contains a 5-aza ring, dioxo groups, and phenyl substituents.
  • Synthesis : Achieved via diastereoselective methods (98:2 dr, 86% yield) using silica gel chromatography .
  • Key Differences: The dioxo and phenyl groups enhance rigidity and polarity compared to the cyano-ester motif in the target compound.
Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Structure : Features an oxa ring and trimethyl substituents.
  • Properties : Molecular weight 198.26 g/mol; stored as a lab reagent .
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate
  • Structure : Ethyl ester with a methyl substituent.
  • Molecular Weight : 184.23 g/mol .
  • Synthesis : Likely involves esterification or cyclopropanation, though specific details are unavailable .

Functional Group Analogues

2-Methylbenzyl 1-cyanocyclopentane-1-carboxylate (10d)
  • Structure: Cyclopentane core with cyano and ester groups.
  • Synthesis : Prepared via oxalyl chloride-mediated coupling (50% yield) .
Bicyclo[2.2.1]heptan-1-carboxylic acid, methyl ester
  • Structure : Bicyclic framework without a spiro junction.
  • Properties : Molecular weight 154.21 g/mol; CAS 2287-57-2 .
  • Contrast : The bicyclo[2.2.1] system lacks the cyclopropane ring, simplifying synthesis but reducing structural complexity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Melting Point (°C) Key Features Reference
Methyl 1-cyanospiro[2.4]heptane-1-carboxylate C₁₀H₁₁NO₂ 193.20 70–79 >20 (oil) Cyano, ester, spiro[2.4]
Ethyl-5-benzyl-6,7-dioxo-2-phenyl-5-azaspiro[2.4]heptane-1-carboxylate C₂₄H₂₃NO₅ 405.45 86 N/A 5-aza, dioxo, phenyl
Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate C₁₁H₁₈O₃ 198.26 N/A N/A Oxa ring, trimethyl
2-Methylbenzyl 1-cyanocyclopentane-1-carboxylate C₁₅H₁₅NO₂ 241.29 50 N/A (oil) Cyclopentane, cyano, ester
Bicyclo[2.2.1]heptan-1-carboxylic acid, methyl ester C₉H₁₄O₂ 154.21 N/A N/A Bicyclo[2.2.1], ester

Biological Activity

Methyl 1-cyanospiro[2.4]heptane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure, which contributes to its biological properties. The spirocyclic framework often enhances the compound's ability to interact with biological targets, making it a valuable scaffold in drug discovery.

1. Anticancer Activity

Recent studies have indicated that spirocyclic compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, spirocyclopropane derivatives have shown promising results in inhibiting human leukemia HL60 cells, suggesting that the spirocyclic structure may be a critical factor in their anticancer activity .

Table 1: Antiproliferative Activity of Spirocyclic Compounds

CompoundCell LineIC50 (µM)
This compoundHL60 (human leukemia)TBD
Spirocyclopropane AT-24 (bladder carcinoma)TBD
Spirocyclopropane BKB (epidermoid carcinoma)TBD

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis. For instance, studies suggest that spirocyclic compounds can modulate signaling pathways such as the Ras-mitogen-activated protein kinase pathway, which is crucial for cell growth and differentiation .

Case Studies

Several case studies have highlighted the biological potential of spirocyclic compounds similar to this compound.

Case Study 1: Anticancer Activity in Animal Models
In vivo studies demonstrated that a related spirocyclic compound significantly reduced tumor growth in xenograft models of human cancer. The study reported a decrease in tumor volume and an increase in apoptosis markers within treated tumors .

Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of spirocyclic compounds on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could reduce cell death and promote survival through antioxidant mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to construct the spiro[2.4]heptane core in Methyl 1-cyanospiro[2.4]heptane-1-carboxylate?

  • Methodological Answer : The spiro[2.4]heptane scaffold is typically synthesized via palladium-catalyzed cross-coupling reactions or Michael addition-triggered cyclopropanation. For example, describes the use of PdCl₂(MeCN)₂ and XPhos ligands for spiro annulation under inert conditions (100°C, 1 hr), yielding spirocyclic esters with iodine substituents. Similarly, highlights cyclopropanation via Michael addition, achieving diastereoselectivity (>20:1 dr) through optimized substrate geometry and reaction kinetics. Key steps include inert-atmosphere handling, flash chromatography for purification, and structural validation via NMR/HRMS .

Q. How are spectroscopic techniques (NMR, IR, HRMS) utilized to confirm the structure and purity of this compound derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Assigns stereochemistry and substituent positions. For instance, and use chemical shifts (e.g., δ 1.2–5.5 ppm for protons, δ 170–210 ppm for carbonyl carbons) to resolve spirocyclic conformers and confirm substitution patterns.
  • IR : Identifies functional groups, such as the cyanide stretch (~2200 cm⁻¹) and ester carbonyl (~1728 cm⁻¹) ().
  • HRMS : Validates molecular formulas (e.g., [M+Na]⁺ ions with <5 ppm error) to rule out impurities ( ).
    Multi-technique cross-validation is critical for spirocyclic systems due to conformational complexity .

Q. What are the critical considerations for optimizing reaction yields in spiro[2.4]heptane synthesis?

  • Methodological Answer : Key factors include:

  • Catalyst Selection : Pd-based catalysts (e.g., PdCl₂(MeCN)₂) enhance cross-coupling efficiency ().
  • Temperature Control : Reactions often require precise heating (60–100°C) to balance activation energy and decomposition ( ).
  • Solvent Polarity : Polar aprotic solvents (e.g., dioxane, THF) stabilize intermediates and improve solubility ( ).
  • Purification : Flash chromatography with gradients (e.g., hexane/EtOAc) resolves diastereomers ().

Advanced Research Questions

Q. How can computational modeling address challenges in predicting the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model steric and electronic effects in spirocyclic systems. For example:

  • Transition-State Analysis : Predicts regioselectivity in cyclopropanation or cross-coupling steps ( ).
  • Conformational Sampling : Molecular dynamics simulations assess ring strain and stability (e.g., spiro[2.4]heptane’s 60° dihedral angles).
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., cyanide substitution).
    Pair computational results with experimental HRMS/NMR data to refine models .

Q. What strategies resolve enantiomers of this compound analogs, and how is chiral purity validated?

  • Methodological Answer :

  • Chiral HPLC : As demonstrated in and , chiral stationary phases (e.g., polysaccharide-based columns) separate racemic mixtures. For example, methyl N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives were resolved with >99% enantiomeric excess (ee) using optimized mobile phases.
  • Circular Dichroism (CD) : Validates absolute configuration by correlating Cotton effects with computed spectra.
  • X-ray Crystallography : Provides definitive stereochemical assignments for crystalline derivatives ( ).
    Multi-step resolution (e.g., kinetic resolution during synthesis) may further enhance chiral purity .

Q. How do steric and electronic effects influence the diastereoselectivity of spiro[2.4]heptane derivatives in Michael addition reactions?

  • Methodological Answer :

  • Steric Effects : Bulky substituents (e.g., phenyl groups) favor equatorial positioning in transition states, as seen in ’s >20:1 dr for cyclopropanation.
  • Electronic Effects : Electron-withdrawing groups (e.g., cyano) stabilize carbocation intermediates, directing nucleophilic attack.
  • Solvent Modulation : Polar solvents (e.g., DMF) stabilize charged intermediates, enhancing selectivity.
    Kinetic studies (e.g., variable-temperature NMR) and Hammett plots can quantify these effects .

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